alpha-Methyl-2-(benzyloxy)benzyl chloride
Overview
Description
Alpha-Methyl-2-(benzyloxy)benzyl chloride is an organic compound used in various scientific research applications. It is known for its versatility as a building block in the synthesis of numerous organic compounds, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alpha-Methyl-2-(benzyloxy)benzyl chloride typically involves the reaction of alpha-Methyl-2-(benzyloxy)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-(benzyloxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include alpha-Methyl-2-(benzyloxy)benzyl amines, ethers, and thioethers.
Oxidation: Products include alpha-Methyl-2-(benzyloxy)benzaldehyde and alpha-Methyl-2-(benzyloxy)benzoic acid.
Reduction: The major product is alpha-Methyl-2-(benzyloxy)toluene.
Scientific Research Applications
Alpha-Methyl-2-(benzyloxy)benzyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-2-(benzyloxy)benzyl chloride involves its reactivity as an electrophile due to the presence of the benzylic chloride group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the alpha-methyl and benzyloxy groups.
2-Methylbenzyl Chloride: Similar but lacks the benzyloxy group.
Benzyloxybenzyl Chloride: Similar but lacks the alpha-methyl group.
Uniqueness
Alpha-Methyl-2-(benzyloxy)benzyl chloride is unique due to the presence of both the alpha-methyl and benzyloxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(1-chloroethyl)-2-phenylmethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQPSEJUPBOIKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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